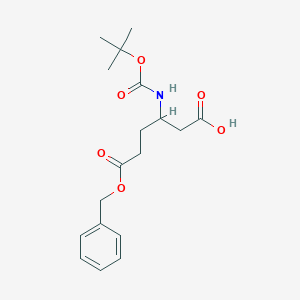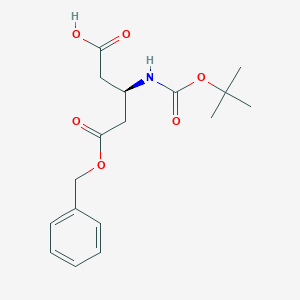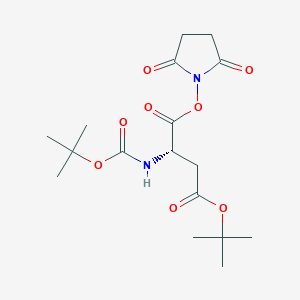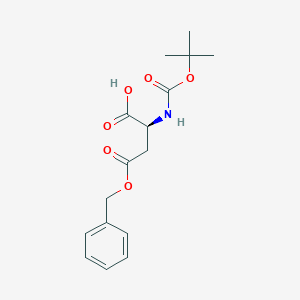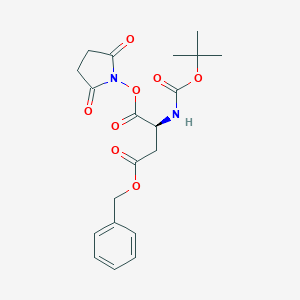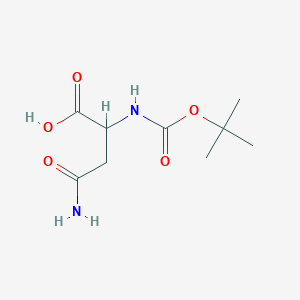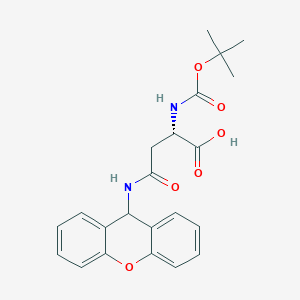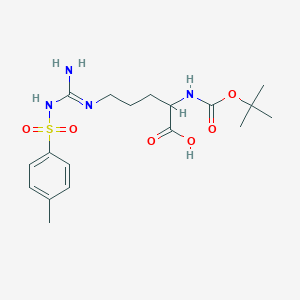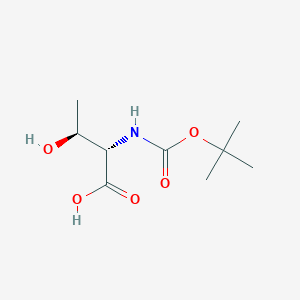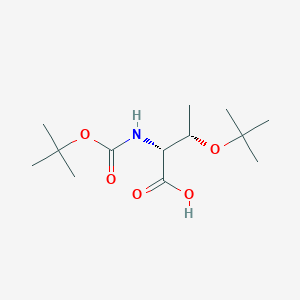
(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid” is a chemical compound with the CAS Number: 201217-86-9 . It has a molecular weight of 275.35 . It appears as a white to off-white powder or crystal .
Physical And Chemical Properties Analysis
The compound is a white to off-white powder or crystal . It has a molecular weight of 275.35 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación
Biochemical Synthesis and Flavor Enhancement
Branched aldehydes, including compounds derived from (2R,3S)-3-(tert-Butoxy)-2-((tert-butoxycarbonyl)amino)butanoic acid, play a crucial role in the flavor profile of various food products. The synthesis and degradation pathways of these aldehydes from amino acids, emphasizing their significance in metabolic conversions and microbial composition in food, are extensively studied. Understanding these pathways is essential for controlling the formation of desired flavor compounds in food products (Smit, Engels, & Smit, 2009).
Drug Synthesis and Medical Applications
The versatility of this compound and its derivatives in drug synthesis is noteworthy. These compounds, with their unique functional groups, serve as flexible and diverse building blocks for synthesizing a variety of value-added chemicals. They play a significant role in reducing drug synthesis costs, making reactions cleaner, and offering potential in various medical fields, including cancer treatment and the development of medical materials (Zhang et al., 2021).
Environmental and Material Science
The environmental fate and interactions of similar compounds provide insights into the ecological impact and potential applications of this compound in material science. Studies on the sorption of related compounds to soil and organic matter highlight the environmental interactions and potential applications in biodegradable materials and green chemistry solutions (Werner, Garratt, & Pigott, 2012).
Advanced Synthesis Techniques
Catalytic non-enzymatic kinetic resolution techniques have been developed, providing high enantioselectivity and yield for products derived from this compound. These advancements in chiral catalyst development for asymmetric reactions open new avenues for synthesizing enantiopure compounds efficiently (Pellissier, 2011).
Nutritional and Health Products
The inclusion of compounds derived from this compound in nutritional and health products, due to their antioxidant properties and role in enhancing the bioavailability of nutrients, reflects their importance in health science research. The study of naturally occurring neo fatty acids and their derivatives highlights the potential of these compounds in developing new health supplements and pharmaceuticals (Dembitsky, 2006).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mecanismo De Acción
Target of Action
BOC-D-THR(TBU)-OH is a derivative of the amino acid threonine, which plays a crucial role in protein synthesis. The primary targets of this compound are likely to be proteins or enzymes that require threonine for their structure or function .
Mode of Action
The compound, being a threonine derivative, is likely to interact with its targets by integrating into protein structures during synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group, preventing unwanted reactions during peptide synthesis .
Biochemical Pathways
As a threonine derivative, it may be involved in protein synthesis and other pathways where threonine plays a role .
Pharmacokinetics
As a derivative of an amino acid, it is likely to be well-absorbed and distributed throughout the body, metabolized by standard amino acid metabolic pathways, and excreted via the kidneys .
Result of Action
Given its structure, it is likely to contribute to the formation of proteins and influence their function .
Propiedades
IUPAC Name |
(2R,3S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-8(18-12(2,3)4)9(10(15)16)14-11(17)19-13(5,6)7/h8-9H,1-7H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRXXARJBFBMCE-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427155 |
Source


|
| Record name | Boc-O-tert-butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201217-86-9 |
Source


|
| Record name | Boc-O-tert-butyl-D-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

